3-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid
Overview
Description
3-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromophenyl group, a methoxy group, and a propanoic acid moiety attached to a chromen-2-one core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Attachment of the propanoic acid moiety: This can be accomplished through a Friedel-Crafts acylation reaction using propanoic acid or its derivatives in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting gene expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)propionic acid: Shares the bromophenyl group but lacks the chromen-2-one core.
4-(3-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide: Contains a bromophenyl group and exhibits different biological activities.
Uniqueness
3-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid is unique due to its combination of a chromen-2-one core with a bromophenyl group and a propanoic acid moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Biological Activity
3-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid is a synthetic compound belonging to the class of chromen-2-one derivatives. Its unique structural features, including a bromophenyl group and a propanoic acid moiety, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
Key Features:
- Bromophenyl Group: Enhances lipophilicity and may contribute to biological activity.
- Methoxy Group: Potentially increases solubility and alters pharmacokinetics.
- Propanoic Acid Moiety: May play a role in receptor binding and biological interactions.
Anticancer Activity
Recent studies have shown that coumarin derivatives exhibit significant anticancer properties. The specific activity of this compound was evaluated against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer).
The compound demonstrated comparable efficacy to doxorubicin, a standard chemotherapeutic agent, indicating its potential as an anticancer drug.
Antimicrobial Activity
In addition to its anticancer properties, this compound was tested for antibacterial activity against various pathogens. However, the results were mixed, with limited efficacy observed against gram-positive bacteria.
Bacteria | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | >128 | No significant activity |
Escherichia coli | >128 | No significant activity |
Bacillus cereus | Moderate | Some activity |
These findings suggest that while the compound may not be a strong antibacterial agent, it could still possess some degree of antimicrobial activity under specific conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation: It can interact with cell surface receptors, influencing signaling pathways associated with cell growth and apoptosis.
- Gene Expression Regulation: The compound might affect transcription factors that regulate gene expression related to cancer progression .
Case Studies
A recent study investigated the structure-activity relationship (SAR) of various coumarin derivatives, including this compound. The study highlighted that modifications in the bromophenyl group significantly impacted the anticancer activity against different cell lines .
Properties
IUPAC Name |
3-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-12-16-7-6-15(25-11-13-2-4-14(21)5-3-13)10-18(16)26-20(24)17(12)8-9-19(22)23/h2-7,10H,8-9,11H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARYHOKDPQBFPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Br)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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